Z-D-Asn(Trt)-OH chemical properties
Z-D-Asn(Trt)-OH chemical properties
An In-Depth Technical Guide to Z-D-Asn(Trt)-OH: Properties, Protocols, and Applications in Advanced Peptide Synthesis
Introduction
For researchers and chemists at the forefront of peptide synthesis and drug development, the precise control of chemical reactions is paramount. The synthesis of peptides, particularly those incorporating non-standard amino acids or requiring high purity, necessitates a sophisticated toolkit of protected amino acid derivatives. Among these, Z-D-Asn(Trt)-OH stands out as a critical building block. This derivative of the D-enantiomer of asparagine is strategically engineered with two key protecting groups: a benzyloxycarbonyl (Z) group at the α-amino position and a trityl (Trt) group on the side-chain amide.
This guide provides a comprehensive technical overview of Z-D-Asn(Trt)-OH for scientists and professionals in the field. It moves beyond a simple recitation of properties to explore the causal chemistry behind its design, its strategic application in Solid-Phase Peptide Synthesis (SPPS), and the validated protocols that ensure its successful incorporation into complex peptide structures. The focus is on the scientific integrity and rationale that underpins its use, empowering researchers to leverage this reagent to its full potential.
Core Chemical and Physical Properties
Z-D-Asn(Trt)-OH is a white to off-white powder, whose identity is defined by its unique structure, combining the D-asparagine core with acid- and hydrogenolysis-labile protecting groups.
Chemical Structure
Caption: Chemical structure of Z-D-Asn(Trt)-OH.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | N/A (Standard nomenclature) |
| Synonyms | N-alpha-Z-N-gamma-Trityl-D-asparagine | [1][2] |
| CAS Number | 200259-87-6 | [3] |
| Molecular Formula | C₃₁H₂₈N₂O₅ | [1][4] |
| Molecular Weight | 508.56 g/mol | [4] |
| Appearance | White to off-white powder | [3] |
| Purity (HPLC) | Typically ≥98% | [3] |
The Strategic Role of Protecting Groups
The utility of Z-D-Asn(Trt)-OH in synthesis is not merely incidental; it is a result of deliberate chemical design. The choice of the Z and Trt groups provides an orthogonal protection strategy that addresses specific, well-known challenges in peptide chemistry.
The Z (Benzyloxycarbonyl) Group: N-Terminus Protection
The Z group, attached to the α-amino nitrogen, serves as a robust protecting group for the N-terminus.[1] Its primary function is to prevent the nucleophilic amine from participating in unwanted side reactions during the activation and coupling of the carboxyl group. It is stable to the acidic conditions used to remove other protecting groups like Boc or Trt, but it can be cleanly removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C) or with strong acids like HBr in acetic acid, offering a distinct deprotection pathway.
The Trt (Trityl) Group: Preventing a Critical Side Reaction
The incorporation of asparagine (Asn) is notoriously problematic in peptide synthesis. During the carboxyl group activation step—especially with carbodiimide reagents like DCC—the side-chain amide can undergo an intramolecular cyclization followed by dehydration to form a β-cyanoalanine residue. This irreversible side reaction reduces the yield of the target peptide and introduces a significant, difficult-to-remove impurity.
The bulky trityl (Trt) group on the side-chain amide provides a powerful solution.[5][6][7]
-
Steric Hindrance: The three phenyl rings of the Trt group create a sterically crowded environment around the amide, physically preventing the necessary conformation for the intramolecular attack on the activated carboxyl group.
-
Enhanced Solubility: A secondary but significant benefit of the hydrophobic Trt group is the improved solubility of the amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5][6][7] This facilitates more efficient and complete coupling reactions compared to unprotected Fmoc-Asn-OH.[5][7]
The use of Z-D-Asn(Trt)-OH, therefore, is a direct strategy to enhance the fidelity of peptide synthesis, leading to significantly purer peptides.[6][8]
Caption: Role of the Trt group in preventing side-chain dehydration.
The 'D' Configuration: Enhancing Therapeutic Potential
The use of the D-enantiomer is a key strategy in modern drug design. Peptides constructed from natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Incorporating D-amino acids like D-asparagine can render the peptide bonds adjacent to the D-residue resistant to enzymatic cleavage, thereby significantly increasing the peptide's in vivo half-life and bioavailability. This makes Z-D-Asn(Trt)-OH an invaluable reagent for developing more stable and effective peptide-based therapeutics.[1][9]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Z-D-Asn(Trt)-OH is as a building block in SPPS.[1] The following protocol outlines a standard workflow for its incorporation into a growing peptide chain attached to a solid support resin.
Experimental Protocol: Coupling of Z-D-Asn(Trt)-OH
This protocol assumes the synthesis is proceeding on a resin with a free N-terminal amine, ready for coupling.
Materials:
-
Peptide-resin with a free amine group
-
Z-D-Asn(Trt)-OH
-
Coupling/Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Solvents: Anhydrous DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Qualitative Test: Ninhydrin (Kaiser) test kit
Methodology:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes to ensure all reactive sites are accessible. The solvent is then drained.
-
Preparation of Coupling Solution: In a separate vessel, dissolve Z-D-Asn(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF.
-
Activation (Pre-activation): Add DIPEA (6 eq.) to the coupling solution. The solution will typically change color (e.g., to yellow). Allow the mixture to pre-activate for 2-5 minutes.
-
Causality: Pre-activation forms the highly reactive HOBt-ester of Z-D-Asn(Trt)-OH. This ensures that the activated species is ready to react immediately upon addition to the resin, maximizing coupling efficiency and minimizing potential side reactions.
-
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Reaction Monitoring (Self-Validation): After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and IPA, and perform a Kaiser test.
-
Trustworthiness: A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines, confirming that the coupling reaction has gone to completion. A positive result (blue/purple beads) signifies incomplete coupling, requiring a second coupling step.
-
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
IPA (3x)
-
DMF (3x) The resin is now ready for the next step in the synthesis (e.g., deprotection of the Z-group if it is the N-terminal residue, or cleavage if the synthesis is complete).
-
Caption: Workflow for coupling Z-D-Asn(Trt)-OH in SPPS.
Deprotection and Cleavage Strategy
Once the peptide chain is fully assembled, the protecting groups must be removed. The Z and Trt groups are removed under different conditions, allowing for strategic flexibility.
Trityl Group Removal
The Trt group is highly acid-labile and is efficiently removed during the final cleavage of the peptide from the resin.[1][5] This is typically done with a high concentration of trifluoroacetic acid (TFA).
-
Cleavage Cocktail: A standard cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Role of Scavengers: When TFA cleaves the Trt group, it generates a stable trityl carbocation. This cation can re-attach to electron-rich side chains of other amino acids, such as tryptophan or methionine. Scavengers like triisopropylsilane (TIS) or thioanisole are included in the cocktail to trap these carbocations, preventing deleterious side reactions and ensuring the integrity of the final peptide.[10]
Z-Group Removal
If the Z-group needs to be removed to extend the peptide chain further (in a solution-phase fragment condensation, for example), catalytic hydrogenation is the method of choice. This procedure is orthogonal to the acid-labile Trt and other side-chain protecting groups (like Boc or tBu).
-
Conditions: The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol, DMF) and stirred under a hydrogen atmosphere in the presence of a palladium-on-carbon (Pd/C) catalyst. This reduces the Z-group to toluene and carbon dioxide, liberating the free amine.
Conclusion
Z-D-Asn(Trt)-OH is a highly specialized and indispensable reagent for modern peptide synthesis. Its rational design directly addresses the critical challenge of asparagine side-chain dehydration, leading to higher purity and yields. The incorporation of a D-enantiomer provides a pathway to create peptides with enhanced metabolic stability, a crucial attribute for therapeutic candidates. By understanding the chemical principles behind its protecting groups and applying validated protocols for its coupling and deprotection, researchers can confidently incorporate this building block to construct complex, high-purity peptides for advanced applications in research and drug discovery.
References
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PubChem - NIH. Z-D-Asn(Trt)-OH | C31H28N2O5 | CID 46242321. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. [Link]
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Aapptec Peptides. Fmoc-Asn(Trt)-OH | 132388-59-1. [Link]
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Chengdu Aobiome Co., Ltd. Z-D-Asn(Trt)-OH, 200259-87-6. [Link]
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PubChem - NIH. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248. [Link]
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de la Torre, B.G., et al. Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. [Link]
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Aapptec Peptides. Boc-Asn(Trt)-OH | 132388-68-2. [Link]
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GenScript. Overview of Custom Peptide Synthesis. [Link]
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Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
PubChem - NIH. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine. [Link]
-
CEM Corporation. Fmoc-Asn(Trt)-OH. [Link]
-
PubChem - NIH. N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine. [Link]
-
Carl ROTH. NPPOC-D-Asn(Trt)-OH. [Link]
- Google Patents.
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